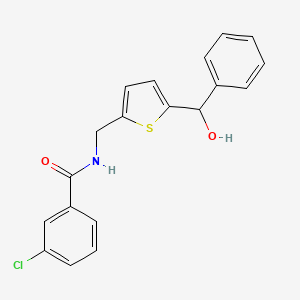

3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

CAS No.: 1797277-95-2

Cat. No.: VC4384924

Molecular Formula: C19H16ClNO2S

Molecular Weight: 357.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797277-95-2 |

|---|---|

| Molecular Formula | C19H16ClNO2S |

| Molecular Weight | 357.85 |

| IUPAC Name | 3-chloro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide |

| Standard InChI | InChI=1S/C19H16ClNO2S/c20-15-8-4-7-14(11-15)19(23)21-12-16-9-10-17(24-16)18(22)13-5-2-1-3-6-13/h1-11,18,22H,12H2,(H,21,23) |

| Standard InChI Key | JABXXLDYNBKLCR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC(=CC=C3)Cl)O |

Introduction

3-Chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including antibacterial and antitumor properties.

Key Features:

-

Structural Components: The compound includes a chloro group, a thiophene ring, and a benzamide moiety, which are crucial for its chemical reactivity and biological interactions.

-

Classification: It is classified as a benzamide, which helps predict its reactivity and potential interactions with biological targets.

-

Synthesis: The synthesis typically involves multi-step reactions requiring specific reagents and conditions to optimize yield and purity.

Synthesis and Characterization

The synthesis of 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide involves several steps, often utilizing reagents like phosphorus oxychloride for chlorination and coupling agents such as dicyclohexylcarbodiimide (DCC) for amidation. The choice of solvent, temperature, and reaction time are critical for achieving high yields and purity.

Synthesis Steps:

-

Chlorination: Utilizing phosphorus oxychloride to introduce the chloro group.

-

Coupling: Employing DCC for amidation reactions.

-

Purification: Techniques such as chromatography may be used to purify the final product.

Chemical Reactions:

| Reaction Type | Conditions |

|---|---|

| Hydrogenation | Palladium on carbon catalyst |

| Substitution | Specific temperatures and solvents |

Biological Activities and Potential Applications

3-Chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide has been associated with derivatives exhibiting antibacterial and antitumor activities, making it a subject of interest for further studies in pharmacology. Its mechanism of action likely involves interaction with biological targets such as enzymes or receptors.

Potential Applications:

-

Antibacterial Agents: Due to its structural similarity to compounds with known antibacterial properties.

-

Antitumor Agents: Potential therapeutic applications in cancer treatment.

Research Findings and Future Directions

Experimental assays are necessary to determine the compound's binding affinities and biological activity. These may include IC50 values against specific pathogens or cancer cell lines. Literature reviews and experimental data are crucial for understanding its therapeutic potential.

Future Research Directions:

-

Biological Assays: Conducting in vitro and in vivo studies to assess efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume